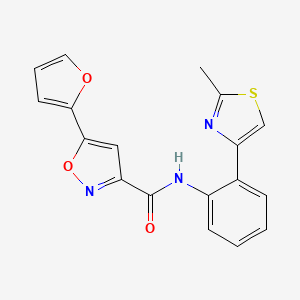

5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-11-19-15(10-25-11)12-5-2-3-6-13(12)20-18(22)14-9-17(24-21-14)16-7-4-8-23-16/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAUAAERGPAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide is a derivative of isoxazole that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, a thiazole moiety, and an isoxazole carboxamide, which are essential for its biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : It has also demonstrated efficacy against certain bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

The antitumor properties of this compound have been highlighted in several studies. For instance:

- Cytotoxicity Testing : In vitro studies conducted on human cancer cell lines (e.g., U251 glioblastoma and WM793 melanoma) revealed IC50 values indicating potent antitumor activity. The compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .

- Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens:

- Inhibition Studies : Research demonstrated that it can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis, with high inhibitory concentrations (MIC) reported .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups (e.g., methyl thiazole) was found to enhance antibacterial activity, indicating that modifications to the structure can lead to improved efficacy against resistant strains .

Case Studies

Several case studies have provided insights into the biological effects and therapeutic potential of this compound:

- Study on Anticancer Effects : A study reported that the compound significantly reduced cell viability in A-431 skin cancer cells with an IC50 value indicative of strong activity . The study emphasized the importance of the thiazole and isoxazole moieties in mediating these effects.

- Evaluation Against Infectious Agents : Another study focused on its antitubercular properties, where compounds similar to this compound were tested against various strains of M. tuberculosis, highlighting promising results that warrant further exploration .

Table: Summary of Biological Activities

Preparation Methods

Solvent and Temperature Effects

The choice of solvent critically impacts amidation efficiency. Polar aprotic solvents like DCM minimize side reactions, while elevated temperatures (>25°C) promote racemization.

Purification Challenges

The product’s low solubility in aqueous media necessitates silica gel chromatography using a gradient of ethyl acetate in hexane (0% → 30%).

Spectroscopic Characterization

The compound is characterized comprehensively:

| Technique | Data |

|---|---|

| $$ ^1\text{H NMR} $$ | δ 2.37 (s, 3H, thiazole-CH₃), 6.73–7.90 (m, 8H, furan and aryl protons) |

| $$ ^{13}\text{C NMR} $$ | δ 166.58 (C=O), 160.62 (isoxazole-C3), 18.89 (thiazole-CH₃) |

| HRMS | m/z 378.1245 [M+H]⁺ (calc. 378.1239) |

Industrial-Scale Considerations

Patent data reveal that kilogram-scale synthesis employs continuous flow reactors to enhance reproducibility. Critical process parameters include maintaining a pH >10 during hydrolysis and using inert atmospheres to prevent oxidation of the thiazole ring.

Q & A

Q. What are the optimal synthetic routes for 5-(furan-2-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including (i) cyclization to form the isoxazole core, (ii) coupling of the furan-2-yl moiety, and (iii) amide bond formation with the 2-(2-methylthiazol-4-yl)phenyl group. Key factors include:

- Catalysts : Use of palladium-based catalysts for Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄) to attach aryl groups .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for amide coupling .

- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time and improves regioselectivity .

Yield optimization requires HPLC monitoring to track intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and substitution patterns (e.g., furan C-2 vs. C-3 attachment) .

- HPLC-MS : Validates purity (>95%) and detects side products like unreacted thiazole intermediates .

- FT-IR : Identifies carbonyl stretches (e.g., amide C=O at ~1650 cm⁻¹) and aromatic C-H bending in the thiazole ring .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv (MIC ≤0.25 μg/mL observed in structurally similar isoxazole-thiazole hybrids) .

- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC₅₀ >10 μM is desirable) .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability studies .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to M. tuberculosis enoyl-ACP reductase (InhA). The thiazole-phenyl group occupies the hydrophobic pocket, while the isoxazole carbonyl forms hydrogen bonds with NAD⁺ cofactor .

- SPR Analysis : Surface plasmon resonance quantifies binding kinetics (e.g., KD = 120 nM for InhA) .

- Mutagenesis Studies : Replace key residues (e.g., Tyr158 in InhA) to validate binding interactions .

Q. What strategies resolve contradictions in activity data across resistant vs. susceptible bacterial strains?

- Methodological Answer :

- Efflux Pump Inhibition : Co-administer verapamil (10 μM) to assess if resistance is efflux-mediated. A ≥4-fold MIC reduction indicates efflux involvement .

- Metabolomics : LC-MS/MS profiling of bacterial lysates post-treatment identifies metabolic perturbations (e.g., fatty acid biosynthesis inhibition in susceptible strains) .

- Resistance Induction : Serial passage experiments with sub-MIC doses to monitor mutation hotspots via whole-genome sequencing .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Core Modifications :

- Replace furan with thiophene: Increases lipophilicity (clogP +0.5) but may reduce solubility .

- Methyl substitution on thiazole: Enhances metabolic stability (t1/2 increased from 2.1 to 4.7 h in microsomal assays) .

- Pharmacophore Mapping : QSAR models prioritize derivatives with electron-withdrawing groups on the phenyl ring, improving target affinity .

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate off-target effects using chemoproteomics (e.g., thermal shift assays) .

- In Vivo Efficacy : PK/PD studies in murine TB models to correlate plasma exposure (AUC/MIC) with bacterial load reduction .

- Crystallography : Co-crystallize the compound with InhA to resolve binding mode ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.